Mandelate

概述

描述

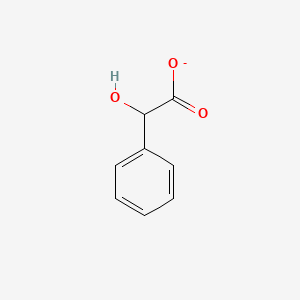

Mandelate is a hydroxy monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a mandelic acid.

科学研究应用

Biochemical Applications

1.1 Drug Synthesis and Pharmaceutical Applications

Mandelate and its derivatives are crucial in the synthesis of various pharmaceuticals. They serve as important building blocks in drug development, particularly in creating chiral compounds necessary for effective drug action. For instance, the mandelic acid degradation pathway from Pseudomonas putida is extensively studied for its enzymes that facilitate the conversion of aromatic compounds into useful intermediates for drug synthesis .

A notable application is the use of methenamine this compound as a urinary antibacterial agent. In acidic urine, methenamine is converted to formaldehyde, which exhibits antibacterial properties. Recent studies have developed pH-sensitive nanoparticles that encapsulate methenamine this compound to enhance its therapeutic efficacy against cancer cells by inducing DNA damage through localized formaldehyde release .

1.2 Enzyme Catalysis

This compound racemase (EC 5.1.2.2) catalyzes the interconversion of mandelic acid enantiomers, which is essential for synthesizing optically active compounds. The enzyme's active site exhibits hydrophobic characteristics that allow it to accommodate various substrate analogues, demonstrating its potential in kinetic resolution and biocatalysis . Research has shown that modifications to the enzyme can enhance its catalytic efficiency and substrate specificity, making it a valuable tool in synthetic organic chemistry .

Metabolic Pathways

2.1 this compound Pathway in Yeasts

Recent genomic and metabolomic studies have identified a this compound pathway in certain yeasts, such as Hanseniaspora vineae, which synthesizes benzenoids from phenylalanine and tyrosine via phenylpyruvate intermediates. This pathway provides insights into alternative routes for producing valuable aromatic compounds that are essential in various biological processes . The discovery of this pathway enhances our understanding of yeast metabolism and opens new avenues for biotechnological applications.

Case Studies

化学反应分析

Mandelate Racemase Activity

This compound racemase catalyzes the interconversion of the R and S enantiomers of this compound . The enzyme employs a two-base mechanism . Lys166 and His297 act as acid/base catalysts specific to (S) and (R) respectively .

This compound Metabolic Process

This compound plays a role in the this compound metabolic process. Enzymes such as this compound racemase and this compound dehydrogenase facilitate the conversion of mandelic acid derivatives, including this compound, into other compounds through oxidation and reduction reactions. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, where it undergoes catalytic transformations.

Effects on Germination

This compound can significantly affect the germination of certain bacterial spores. For example, it has been found to have additive effects on the levels and rates of germination in non-heat-shocked spores of Bacillus anthracis strain Sterne .

Lactate Interactions

This compound interacts with other compounds, such as lactate, to potentiate germination. While lactate alone may be ineffective, it can enhance the germinating effect of germinants like L-alanine and inosine. When this compound and lactate are combined with germinants, they produce an additive effect, resulting in the greatest rate and extent of germination .

属性

CAS 编号 |

769-61-9 |

|---|---|

分子式 |

C8H7O3- |

分子量 |

151.14 g/mol |

IUPAC 名称 |

2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1 |

InChI 键 |

IWYDHOAUDWTVEP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

规范 SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。